N-(2-fluorobenzyl)-2-pyrazinecarboxamide
Description
N-(2-fluorobenzyl)-2-pyrazinecarboxamide is a pyrazinecarboxamide derivative characterized by a fluorinated benzyl group attached to the pyrazine core. Pyrazinecarboxamides are frequently investigated for their antimycobacterial activity, with substituents on the aromatic ring influencing bioavailability, solubility, and target binding .
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O/c13-10-4-2-1-3-9(10)7-16-12(17)11-8-14-5-6-15-11/h1-6,8H,7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPNPGZCQGHPAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=NC=CN=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as udp-n-acetylmuramoylalanine–d-glutamate ligase and Phosphoenolpyruvate carboxykinase. These enzymes play crucial roles in bacterial cell wall synthesis and gluconeogenesis respectively.
Mode of Action
This interaction could potentially inhibit the enzyme’s function, leading to a disruption in the biochemical pathways it is involved in.
Biochemical Pathways
Similar compounds have been found to affect the 2-c-methyl-d-erythritol 4-phosphate (mep) pathway, which is a major branch point providing precursors for the synthesis of various biomolecules.
Pharmacokinetics
Similar compounds have been found to have high oral bioavailability, low clearance, and a half-life of approximately 20-30 hours.
Comparison with Similar Compounds
Comparison with Similar Compounds
Supramolecular Interactions
Fluorine’s role in non-covalent interactions distinguishes N-(2-fluorobenzyl) derivatives:
- Halogen Bonding : In Hg(II) complexes, N-(2-fluorophenyl)-2-pyrazinecarboxamide () forms F···N contacts (2.5–9.4% shorter than van der Waals radii), with interaction energies of -27.86 to -46.15 kJ·mol⁻¹. This contrasts with stronger Br···N interactions in bromophenyl analogs .
- Polymorphism : N-(3-bromophenyl)-2-pyrazinecarboxamide () exhibits synthon crossover (Br···Br vs. Br···N), whereas fluorine’s smaller size and higher electronegativity favor F···H or F···π interactions, reducing polymorphism likelihood .
Physical and Spectroscopic Properties
- Solubility : Fluorinated derivatives generally exhibit higher aqueous solubility than chlorinated or brominated analogs due to fluorine’s electronegativity and reduced hydrophobicity .
- Spectroscopy: The ¹H NMR signal for the NH group in N-(2-fluorophenyl)-2-pyrazinecarboxamide (δ ~9.67 ppm) is deshielded compared to non-fluorinated analogs (δ ~8.5–9.0 ppm), reflecting fluorine’s electron-withdrawing effect .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
